molecular formula C13H13F2NO3S2 B2574653 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1421453-93-1

2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No.: B2574653
CAS No.: 1421453-93-1
M. Wt: 333.37
InChI Key: FIGKLXMDPGKJLX-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound features a 2,6-difluorobenzenesulfonamide core, a structural motif present in molecules investigated for various biological activities. The scaffold of 2,6-difluorobenzamide has been identified in studies targeting bacterial cell division, specifically as chemotypes evaluated for their potential as Gram-negative FtsZ inhibitors . Furthermore, benzenesulfonamide compounds are a significant class in medicinal chemistry, frequently explored for their interactions with enzymes and therapeutic potential . The molecular structure of this reagent incorporates a thiophene heterocycle and a hydroxypropyl linker, which may contribute to its physicochemical properties and biomolecular interactions. Researchers may find this compound valuable for constructing more complex molecules, screening in biological assays, or investigating structure-activity relationships (SAR) in novel drug discovery projects . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-difluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3S2/c14-9-3-1-4-10(15)13(9)21(18,19)16-7-6-11(17)12-5-2-8-20-12/h1-5,8,11,16-17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGKLXMDPGKJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(C2=CC=CS2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is a fluorinated sulfonamide compound with significant potential in biological applications. Its molecular formula is C13H13F2NO3S2, and it has a molecular weight of approximately 333.37 g/mol . This compound has garnered attention for its unique structure, which combines fluorine atoms, a hydroxyl group, and a thiophene ring, suggesting diverse biological activities.

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The presence of the thiophene ring may enhance its binding affinity to these targets, leading to modulation of various biological pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial protein synthesis and cell wall formation .

Comparison of Antimicrobial Activity

CompoundMIC (μg/mL)Activity Type
This compound31.108 - 62.216Antistaphylococcal
Ciprofloxacin0.381Reference
Levofloxacin8.1Reference

Anticancer Potential

There is emerging evidence supporting the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The presence of fluorine atoms is hypothesized to enhance the lipophilicity of the compound, facilitating better cellular uptake and efficacy against tumor cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) ranging from 31.108 to 62.216 μg/mL, demonstrating significant bactericidal activity compared to standard antibiotics like ciprofloxacin .
  • Anticancer Activity : In cell line assays, this compound exhibited a dose-dependent response in inhibiting cell proliferation in various cancer types. The compound was shown to induce apoptosis via caspase activation pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting with commercially available precursors such as 2,6-difluorobenzoyl chloride and thiophene derivatives. Characterization methods include NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

Future Directions

Ongoing research aims to further elucidate the precise mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics and potential side effects are essential for assessing its viability as a therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide, exhibit antimicrobial properties. These compounds have been studied for their ability to inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.

Anti-inflammatory Properties

Sulfonamides are also known for their anti-inflammatory effects. The presence of the thiophene group may enhance the compound's interaction with biological targets involved in inflammatory pathways. Studies have shown that modifications to the sulfonamide structure can lead to improved efficacy against inflammation-related conditions.

Antimalarial Potential

Recent studies have focused on the design and synthesis of new sulfonamide derivatives as potential antimalarial agents. The structural similarities between this compound and known antimalarial compounds suggest that it could be a candidate for further investigation in this area. A study highlighted the synthesis of various benzenesulfonamide derivatives and their evaluation against malaria parasites, indicating that modifications could yield effective new treatments .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Research on similar sulfonamides has demonstrated their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are significant targets in the treatment of diabetes and Alzheimer’s disease, respectively . The structural features of this compound may contribute to its inhibitory activity against these enzymes.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that specific substitutions could enhance antimicrobial activity against various bacterial strains. The incorporation of fluorine atoms was noted to increase potency due to improved lipophilicity and membrane permeability .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have shown that certain sulfonamides can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The thiophene moiety in this compound may play a role in modulating these inflammatory pathways .

Case Study 3: Antimalarial Activity

A rational drug design approach was utilized to create new benzenesulfonamide derivatives aimed at malaria treatment. The study revealed that compounds with similar structural motifs to this compound exhibited promising antimalarial activity in preliminary assays .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in characteristic reactions:

Reaction TypeConditionsOutcomeSupporting Evidence
Hydrolysis Acidic or basic aqueous mediaCleavage to form benzenesulfonic acid and amine derivativesGeneral sulfonamide reactivity
Alkylation Alkyl halides in polar aprotic solvents (e.g., DMF) with bases (e.g., K₂CO₃)N-alkylated sulfonamidesPatent US10745392B2 describes alkylation of analogous sulfonamides
Acylation Acyl chlorides/anhydrides in pyridine or Et₃NN-acylsulfonamidesObserved in related benzenesulfonamide syntheses

Fluorinated Benzene Ring Reactivity

The 2,6-difluorobenzene ring undergoes electrophilic and nucleophilic substitutions:

Reaction TypeConditionsOutcomeSupporting Evidence
Nucleophilic Aromatic Substitution - Strong nucleophiles (e.g., amines, alkoxides)
- High-temperature polar solvents
Replacement of fluorine at positions 2 or 6Fluorine substitution patterns in EP2914583B1 analogs
Electrophilic Substitution Nitration/sulfonation with HNO₃/H₂SO₄ at controlled temperaturesMeta-substitution products due to deactivation by fluorineStructural analogs in PubChem CID 45120136

Hydroxyl-Thiophene-Propyl Side Chain Reactivity

The 3-hydroxy-3-(thiophen-2-yl)propyl group enables diverse transformations:

Hydroxyl Group Reactions

Reaction TypeConditionsOutcomeSupporting Evidence
Esterification Acid chlorides/anhydrides with catalytic acidFormation of esters (e.g., acetate, tosylate)Similar hydroxyl derivatization in Stalwart Labs intermediates
Oxidation CrO₃/H₂SO₄ or TEMPO/NaClOKetone formation (3-oxo-thiophene-propyl derivative)Oxidation of secondary alcohols in related syntheses

Thiophene Ring Reactions

Reaction TypeConditionsOutcomeSupporting Evidence
Electrophilic Substitution Halogenation (e.g., Cl₂/FeCl₃) or sulfonation5-position substitution on thiopheneThiophene reactivity noted in PubChem CID 58703376
Cross-Coupling Suzuki-Miyaura (Pd catalysis) with aryl boronic acidsBiaryl-thiophene hybridsPatent EP2914583B1 highlights thiophene coupling strategies

Synthetic Optimization Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance sulfonamide and fluorine reactivity .

  • Temperature Control : Reactions involving the hydroxyl group (e.g., oxidations) require low temperatures (<0°C) to prevent side reactions .

  • Catalysts : Pd catalysts for cross-coupling; acidic/basic conditions for substitutions .

Analytical Characterization

  • NMR : 19F^{19}\text{F}-NMR confirms fluorine substitution patterns (δ = -110 to -120 ppm for aromatic F).

  • HPLC : Purity assessment (>98%) for pharmaceutical-grade derivatives .

This compound’s multifunctional design enables tailored modifications for drug discovery, material science, or agrochemical applications. Further studies should explore its biological activity modulation via targeted derivatization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiophene-Sulfonamide Hybrids

Compounds with benzenesulfonamide-thiophene hybrids have demonstrated significant antiproliferative activity. For example:

  • (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) IC50: 10.25 μM (vs. doxorubicin: ~30 μM) Structural Difference: Enaminone linker instead of hydroxypropyl. Activity: Enhanced cytotoxicity due to conjugation and planar enaminone structure .

The target compound lacks the enaminone linker but introduces a hydroxyl group, which may reduce metabolic instability compared to unsaturated enaminone derivatives.

Analogs with Heterocyclic Replacements

  • 2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide Structural Difference: Tetrahydro-2H-pyran replaces thiophene. Safety protocols (P201, P210) highlight its thermal sensitivity .

Electronic and Computational Comparisons

Density-functional theory (DFT) studies reveal:

  • Electron Density : Fluorine atoms in the target compound increase electron-withdrawing effects, polarizing the sulfonamide group and enhancing hydrogen-bond acceptor capacity .
  • Correlation Energy : The Colle-Salvetti functional suggests that thiophene-containing compounds exhibit higher correlation energies than aliphatic analogs, influencing reactivity .
  • Wavefunction Analysis (Multiwfn) : Thiophene’s electron localization function (ELF) indicates strong aromatic character, critical for binding to hydrophobic protein pockets .

Data Table: Key Comparisons

Compound Structural Features IC50 (μM) Solubility (logP) Key Interactions
Target Compound 2,6-difluoro, hydroxypropyl-thiophene N/A ~2.1 (estimated) H-bond (OH), π-π (thiophene)
Compound 26 (Enaminone-thiophene) Enaminone linker, thiazole substituent 10.25 ~1.8 π-π, DNA intercalation
Compound 28 (Pyrimidine-thiophene) Pyrimidine substituent 9.55 ~1.5 Base-pair mimicry
Tetrahydro-pyran analog Non-aromatic pyran ring N/A ~2.5 H-bond (ether), steric hindrance

Research Implications

  • Biological Activity : The hydroxypropyl-thiophene moiety in the target compound may balance solubility and target binding, though direct antiproliferative data are needed.
  • Synthetic Optimization: Replacing enaminone with hydroxypropyl could improve metabolic stability but requires validation in pharmacokinetic studies.
  • Computational Guidance : Multiwfn and DFT tools are essential for rational design, particularly in optimizing electron density and aromatic interactions .

Q & A

Q. How can the synthesis of 2,6-difluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide be optimized for yield and purity?

Methodological Answer:

  • Step 1: Use a nucleophilic substitution reaction between 2,6-difluorobenzenesulfonyl chloride and 3-amino-3-(thiophen-2-yl)propan-1-ol.
  • Step 2: Employ tetrahydrofuran (THF) as the solvent and triethylamine (Et3_3N) to scavenge HCl, as demonstrated in analogous sulfonamide syntheses .
  • Step 3: Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase.
  • Step 4: Purify the crude product using silica gel column chromatography (gradient elution with 10–30% ethyl acetate in hexane) to isolate the target compound .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the presence of fluorine substituents and the thiophene-propanol moiety. For example, the thiophene protons appear as distinct multiplet signals at δ 6.8–7.5 ppm .
  • Infrared (IR) Spectroscopy: Identify sulfonamide S=O stretching vibrations (~1350 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 388.05) .

Q. What solvent systems are suitable for recrystallizing this sulfonamide?

Methodological Answer:

  • Option 1: Use a mixed solvent system of dichloromethane (DCM) and hexane (1:5 ratio) to induce slow crystallization.
  • Option 2: Recrystallize from hot ethanol/water (9:1), as fluorinated benzenesulfonamides often exhibit moderate solubility in polar aprotic solvents .

Q. How can the purity of the compound be validated for pharmacological studies?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >98% is acceptable for in vitro assays .
  • Melting Point Analysis: Compare the observed melting point (e.g., 145–148°C) with literature values to detect impurities .

Advanced Research Questions

Q. What experimental design is recommended for studying the environmental fate of this compound?

Methodological Answer:

  • Phase 1: Conduct laboratory studies to determine octanol-water partition coefficients (log KowK_{\text{ow}}) and hydrolysis rates at pH 4, 7, and 9 (25°C).
  • Phase 2: Use gas chromatography-mass spectrometry (GC-MS) with a biscyanopropyl/phenyl polysiloxane column to monitor degradation products in simulated soil and water systems .
  • Phase 3: Apply a split-plot design with replicates (n=4) to assess long-term stability in environmental matrices, as outlined in Project INCHEMBIOL .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the thiophene moiety?

Methodological Answer:

  • Step 1: Synthesize analogs with substituted thiophenes (e.g., 3-methylthiophene, 5-bromothiophene) using Suzuki-Miyaura coupling .
  • Step 2: Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) via fluorescence-based assays.
  • Step 3: Perform molecular docking studies with software like AutoDock Vina to correlate substituent effects with binding affinity .

Q. What strategies are effective for resolving contradictory data in thermal stability studies?

Methodological Answer:

  • Approach 1: Use differential scanning calorimetry (DSC) under nitrogen to distinguish decomposition events from melting points.
  • Approach 2: Cross-validate thermogravimetric analysis (TGA) with dynamic vapor sorption (DVS) to rule out moisture interference .
  • Approach 3: Replicate experiments across labs using standardized protocols, as emphasized in split-plot designs .

Q. How can X-ray crystallography be applied to study the compound’s conformational flexibility?

Methodological Answer:

  • Step 1: Grow single crystals via vapor diffusion using acetonitrile/toluene (1:1).
  • Step 2: Collect diffraction data (e.g., Cu-Kα radiation, λ = 1.5418 Å) and solve the structure using SHELXT.
  • Step 3: Analyze torsion angles (e.g., C-SO2_2-N-C) to identify rotational barriers influencing biological activity .

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